2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro and methyl group on the phenyl ring attached to the pyridine carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid typically involves the reaction of 3-chloro-2-methylbenzaldehyde with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-methylphenyl)amino]pyridine-3-carboxylic acid
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
Uniqueness
2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-9(4-2-6-11(8)14)12-10(13(16)17)5-3-7-15-12/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMXZWXOGGOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687604 |
Source
|
Record name | 2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-61-1 |
Source
|
Record name | 2-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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